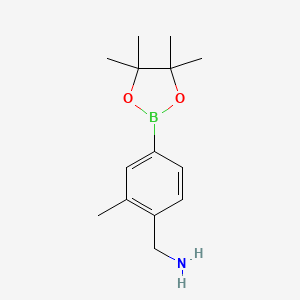
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C14H22BNO2 and its molecular weight is 247.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H20BN3O2, with a molecular weight of approximately 259.11 g/mol. The compound contains a boron atom within a dioxaborolane ring structure which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes. For instance, similar compounds have demonstrated inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The binding affinity and selectivity of these compounds are influenced by their molecular structure and the presence of the boronic acid moiety.
In Vitro Studies
In vitro studies have shown that derivatives of boronic acids exhibit significant inhibitory activity against Mpro. For example:
- Compounds with lower binding free energy values were found to be more effective inhibitors.
- A study reported a 23% reduction in enzyme activity at a concentration of 20 μM when tested against recombinant Mpro .
Case Study 1: SARS-CoV-2 Inhibition
A focused library of β-amido boronic acids was synthesized and screened for their ability to inhibit Mpro. The study indicated that compounds retaining specific structural features exhibited enhanced inhibitory activity. The selectivity of these compounds for Mpro over other proteases was highlighted as a promising characteristic for therapeutic development .
| Compound | Binding Free Energy (ΔG*) | % Inhibition at 20 μM |
|---|---|---|
| Compound A | -10.5 kcal/mol | 23% |
| Compound B | -9.8 kcal/mol | 15% |
Case Study 2: Enzymatic Activity
Another investigation assessed the enzymatic activity against recombinant SARS-CoV-2 proteases using fluorogenic substrates. The results indicated that while some compounds showed partial inhibition of Mpro activity, others did not exhibit significant effects on PLpro, suggesting a targeted action mechanism .
Toxicological Profile
The safety profile of this compound has been evaluated in various studies. It is classified under GHS hazard statements indicating potential skin irritation (H315). Proper handling and storage conditions are recommended to mitigate risks associated with exposure .
属性
分子式 |
C14H22BNO2 |
|---|---|
分子量 |
247.14 g/mol |
IUPAC 名称 |
[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H22BNO2/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,9,16H2,1-5H3 |
InChI 键 |
PEHJNZJRKJCANP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















